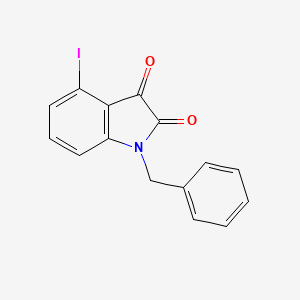

1-Benzyl-4-iodoindole-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Isoindolines, a family of compounds to which 1-Benzyl-4-iodoindole-2,3-dione belongs, have been synthesized using simple heating and relatively quick solventless reactions . This green synthesis technique was developed to create isoindolines/dioxoisoindolines .Molecular Structure Analysis

The molecular formula of 1-Benzyl-4-iodoindole-2,3-dione is C15H10INO2, and it has a molecular weight of 363.154.Chemical Reactions Analysis

Isoindolines and their derivatives have been the focus of much research due to their presence in a wide array of bioactive molecules . They have been synthesized using various pathways, many of which do not follow green chemistry principles .Applications De Recherche Scientifique

Antipsychotic and Mood Disorder Treatments

Lurasidone, a novel benzisothiazole antipsychotic drug, showcases the importance of structural diversity in developing treatments for psychotic and major affective disorders. It highlights the potential of structurally unique compounds in offering new therapeutic avenues (Pompili et al., 2018).

Biological Activities of Heterocyclic Compounds

The review of biological activities associated with compounds like 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones and thiosalicylanilides, which share some structural similarities with indole derivatives, demonstrates a wide range of biological activities. This suggests that exploring the biological activities of 1-Benzyl-4-iodoindole-2,3-dione could uncover new pharmacological targets (Waisser & Kubicová, 1993).

Therapeutic and Chemical Applications of Thiazolidinediones

The review focused on thiazolidinediones as PTP 1B inhibitors showcases the utility of specific structural motifs in addressing diabetes and related metabolic disorders. This implies that derivatives of indole, such as 1-Benzyl-4-iodoindole-2,3-dione, could be of interest in designing inhibitors for specific biological targets (Verma et al., 2019).

Electronic Device Applications of Conjugated Polymers

The exploration of conjugated polymers containing high-performance electron-deficient pigments, similar to diketopyrrolopyrrole-based polymers, for electronic device applications demonstrates the potential of novel compounds in material science. This suggests that 1-Benzyl-4-iodoindole-2,3-dione and its derivatives could contribute to advancements in materials for electronic applications (Deng et al., 2019).

Advances in Indole Synthesis

The review on indole synthesis methods offers a comprehensive look at how different strategies for indole construction can lead to varied and potent biological activities. This highlights the importance of synthetic approaches in unlocking the therapeutic potential of indole derivatives (Taber & Tirunahari, 2011).

Orientations Futures

Propriétés

IUPAC Name |

1-benzyl-4-iodoindole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO2/c16-11-7-4-8-12-13(11)14(18)15(19)17(12)9-10-5-2-1-3-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTWUOXHAXTIAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=CC=C3)I)C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-iodoindole-2,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methyl-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2574852.png)

![4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2574853.png)

![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2574855.png)

![7-isopentyl-6-(((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2574865.png)

![N-(4-chloro-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2574870.png)

![N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2574873.png)

![4-methyl-N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2574874.png)